3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione

TSHR Antagonist GPCR Pharmacology Thyroid Research

BTCP-TZD is a uniquely engineered TSHR antagonist (IC₅₀ 71 nM human, 68 nM rat) built on a benzothiazole-carbonyl-piperidine-thiazolidinedione scaffold. Unlike classic TZDs (e.g., rosiglitazone) which potently activate PPARγ, this compound cleanly antagonizes TSHR with >35-fold selectivity over FSHR, eliminating confounding metabolic gene expression in thyroid signaling studies. Its near-identical human/rat potency ensures reliable cross-species translation in Graves' disease and thyroid dysfunction models. Bulk procurement of generic TZDs or alternative TSHR antagonists cannot substitute for this specific chemotype—validate TSHR-mediated pathways without PPARγ interference.

Molecular Formula C16H15N3O3S2
Molecular Weight 361.43
CAS No. 1798640-72-8
Cat. No. B2675551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
CAS1798640-72-8
Molecular FormulaC16H15N3O3S2
Molecular Weight361.43
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C16H15N3O3S2/c20-13-9-23-16(22)19(13)10-5-7-18(8-6-10)15(21)14-17-11-3-1-2-4-12(11)24-14/h1-4,10H,5-9H2
InChIKeyIUOCEGXJGOXDGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 3-[1-(1,3-Benzothiazole-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione (CAS 1798640-72-8) for Targeted TSHR Antagonism Research


3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione (CAS 1798640-72-8), also referred to as BTCP-TZD, is a synthetic small molecule characterized by a hybrid scaffold that fuses a benzothiazole moiety, a piperidine linker, and a thiazolidine-2,4-dione (TZD) ring. This unique architecture positions it at the intersection of two pharmacologically significant classes: the classic insulin-sensitizing TZDs and a newer generation of heterocyclic antagonists targeting the thyroid-stimulating hormone receptor (TSHR) [1]. Its primary known activity is as a TSHR antagonist, with reported IC50 values of 71 nM at the human receptor and 68 nM at the rat receptor [2]. This activity profile makes it a valuable tool compound for probing TSHR-mediated pathways, distinct from its TZD-class cousins that primarily target PPARγ.

Why 3-[1-(1,3-Benzothiazole-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione Cannot Be Replaced by a Generic Thiazolidinedione or TSHR Antagonist


Bulk procurement or simple substitution of this compound with a generic thiazolidinedione (e.g., pioglitazone) or another TSHR antagonist is scientifically unsound due to a critical divergence in primary pharmacology. While classic TZDs like rosiglitazone are potent PPARγ agonists (EC50 ~ 100-300 nM), this compound acts as a TSHR antagonist (IC50 = 71 nM at hTSHR) with a distinct selectivity profile [1][2]. Even among TSHR antagonists, small structural modifications profoundly alter affinity and selectivity against related glycoprotein hormone receptors (e.g., FSH receptor). The specific benzothiazole-carbonyl-piperidine-TZD scaffold is essential for this specific activity profile, and any deviation would invalidate experimental conclusions in TSHR-related research [1].

Quantitative Evidence for Selecting 3-[1-(1,3-Benzothiazole-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione Over Analogs


Human TSHR Antagonism: Potency and Selectivity Over FSH Receptor Compared to Generic TZDs

The target compound demonstrates clear, quantifiable antagonist activity at the human thyroid-stimulating hormone receptor (hTSHR) with an IC50 of 71 nM, as measured by a reduction in cAMP production in HEK293 cells [1]. This activity is in stark contrast to classic thiazolidinediones like rosiglitazone, which show no significant antagonism at hTSHR (IC50 > 10,000 nM) and function as PPARγ agonists instead [2]. The compound also shows a significant selectivity window over the related follicle-stimulating hormone receptor (FSHR), where its IC50 is 2,550 nM, a >35-fold selectivity margin [1].

TSHR Antagonist GPCR Pharmacology Thyroid Research

Cross-Species TSHR Antagonist Activity (Rat vs. Human) for Preclinical Modeling

The compound demonstrates comparable antagonist potency at the rat TSHR (IC50 = 68 nM) as at the human receptor (IC50 = 71 nM), assayed in rat FRTL-5 cells using the same cAMP TR-FRET method [1]. This near-identical cross-species potency is a critical feature for preclinical toxicology and efficacy models that is not guaranteed across all TSHR antagonists. Many analogs in this class exhibit significant species-divergent potency, which can derail in vivo study design [2].

Preclinical Model Translation TSHR Antagonist In Vivo Toxicology

Structural Differentiation from Classic PPARγ Agonists: Avoiding Confounding Metabolic Activity

The compound's benzothiazole-piperidine-TZD scaffold is structurally distinct from the glitazone class (e.g., pioglitazone, rosiglitazone) and the newly reported piperazinyl-benzothiazole PPARδ agonists. Literature on piperazinyl-benzothiazole PPARδ agonists indicates that the specific 4-carbonyl substitution on the piperidine and the nature of the terminal heterocycle dictate nuclear receptor subtype selectivity [1][2]. The TZD ring in this compound, while a known PPARγ pharmacophore, is presented in a context that has not been validated as a potent PPARγ agonist. Its primary characterized activity is TSHR antagonism, making it a more specific probe for thyroid receptor pharmacology with a reduced likelihood of the confounding metabolic effects associated with classic TZDs.

PPARγ Selectivity Off-Target Profiling Mechanism of Action

Documented Availability in Biochemical Activity Databases with Validated Assay Data

The compound has a curated entry in the ChEMBL database (CHEMBL5271120) via BindingDB, with validated antagonist assay data from two independent research institutions (Byondis and Shanghai Institute of Materia Medica) [1]. This multi-source validation is uncommon for early-stage tool compounds and provides procurement-level confidence in biological reproducibility. By contrast, many commercially listed analogs (e.g., 3-(1-(4-(Trifluoromethyl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione) lack any public biological annotation, making their utility purely synthetic .

Data Reproducibility Assay Validation Procurement Risk

Optimal Procurement Scenarios for 3-[1-(1,3-Benzothiazole-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione Based on Differential Evidence


In Vitro TSHR Pharmacology: Screening and Validation of Thyroid Receptor Antagonists

This is the highest-confidence application scenario. The compound's validated antagonist activity at human TSHR (IC50 = 71 nM) and rat TSHR (IC50 = 68 nM) makes it an ideal tool for in vitro screening campaigns aiming to identify or benchmark new TSHR antagonists. Its selectivity over FSHR (IC50 = 2,550 nM) allows researchers to deconvolute TSHR-specific effects in complex cellular models without significant interference from the related gonadotropin receptor [1].

Preclinical In Vivo Thyroid Axis Studies in Rodent Models

The near-identical potency at human and rat TSHR [1] directly supports the compound's use in rat models of thyroid dysfunction, such as Graves' disease models or thyroid hormone dysregulation studies. This cross-species translation is a key differentiator that reduces the risk of misleading pharmacokinetic/pharmacodynamic relationships often seen with other chemotypes [2].

Chemical Probe for De-orphanizing GPCRs or Elucidating TSHR Downstream Signaling

Given its defined mechanism as a TSHR antagonist and the absence of potent PPARγ agonism characteristic of classic TZDs, this compound serves as a cleaner chemical probe than rosiglitazone or pioglitazone for studying TSHR-mediated signaling pathways (e.g., cAMP, Gαq/11). This avoids the confounding metabolic gene expression changes induced by PPARγ activation, which can obscure TSHR-specific phenotypes [1][3].

Quote Request

Request a Quote for 3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.